molecular formula C25H22ClN7O B6563645 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide CAS No. 1005952-16-8

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide

Katalognummer: B6563645
CAS-Nummer: 1005952-16-8
Molekulargewicht: 471.9 g/mol
InChI-Schlüssel: PUVVXVXXQHKXIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a useful research compound. Its molecular formula is C25H22ClN7O and its molecular weight is 471.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.1574360 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the Akt kinase . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing the binding of ATP, and thus inhibiting the phosphorylation and activation of Akt . This leads to a decrease in the phosphorylation of downstream Akt targets, effectively inhibiting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway . This pathway is initiated by the binding of growth factors to their respective tyrosine kinase receptors, leading to the activation of PI3K. Activated PI3K then produces phosphatidylinositol-3,4,5-triphosphate (PI(3,4,5)P3), which recruits Akt to the plasma membrane where it is activated by phosphorylation . The compound’s inhibition of Akt disrupts this pathway, affecting downstream targets such as GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The inhibition of Akt by this compound leads to a decrease in the phosphorylation of downstream targets, resulting in the inhibition of cell proliferation and survival pathways . This has been shown to result in the inhibition of tumor growth in a breast cancer xenograft model .

Biologische Aktivität

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₅O
  • Molecular Weight : 367.83 g/mol
  • CAS Number : 881073-47-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazolo and phenyl groups suggests potential interactions with hydrophobic pockets in proteins, which could modulate their activity.

Potential Targets:

  • Kinases : The compound may inhibit various kinases involved in cancer cell proliferation.
  • Receptors : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.3 µM to 49.85 µM .
CompoundCell LineIC50 (µM)Mechanism
5iMCF70.3Dual EGFR/VGFR2 inhibitor
Compound 6A5490.95Induces autophagy
Compound 97NCI-H46010Apoptosis induction

Other Biological Activities

Beyond anticancer properties, compounds in this class have exhibited:

  • Antimycobacterial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Pyrazolo derivatives are also being explored for their anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Dual Inhibition : A study demonstrated that a related compound inhibited both EGFR and VGFR2 pathways, leading to reduced tumor growth in xenograft models .
  • Cell Cycle Analysis : Research involving MCF7 cells revealed that treatment with pyrazolo derivatives resulted in G0/G1 phase arrest and induced apoptosis through caspase activation .

Eigenschaften

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O/c1-17-14-22(30-23(34)9-5-8-18-6-3-2-4-7-18)33(31-17)25-21-15-29-32(24(21)27-16-28-25)20-12-10-19(26)11-13-20/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVVXVXXQHKXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.